molecular formula C15H28N2O3 B13168265 Tert-butyl 1-amino-3-ethoxy-6-azaspiro[3.5]nonane-6-carboxylate

Tert-butyl 1-amino-3-ethoxy-6-azaspiro[3.5]nonane-6-carboxylate

Katalognummer: B13168265
Molekulargewicht: 284.39 g/mol
InChI-Schlüssel: GCAMGINWCAWZCQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl 1-amino-3-ethoxy-6-azaspiro[3.5]nonane-6-carboxylate is a synthetic organic compound with the molecular formula C15H28N2O3 and a molecular weight of 284.39 g/mol . This compound is characterized by its spirocyclic structure, which includes a tert-butyl group, an amino group, and an ethoxy group. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-amino-3-ethoxy-6-azaspiro[3.5]nonane-6-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. Key considerations include reaction temperature, pressure, and the use of catalysts to enhance reaction rates .

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 1-amino-3-ethoxy-6-azaspiro[3.5]nonane-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Tert-butyl 1-amino-3-ethoxy-6-azaspiro[3.5]nonane-6-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of tert-butyl 1-amino-3-ethoxy-6-azaspiro[3.5]nonane-6-carboxylate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Tert-butyl 1-amino-3-ethoxy-6-azaspiro[3.5]nonane-6-carboxylate is unique due to its specific combination of functional groups and spirocyclic structure. This uniqueness makes it valuable for specific research applications and chemical synthesis .

Eigenschaften

Molekularformel

C15H28N2O3

Molekulargewicht

284.39 g/mol

IUPAC-Name

tert-butyl 1-amino-3-ethoxy-8-azaspiro[3.5]nonane-8-carboxylate

InChI

InChI=1S/C15H28N2O3/c1-5-19-12-9-11(16)15(12)7-6-8-17(10-15)13(18)20-14(2,3)4/h11-12H,5-10,16H2,1-4H3

InChI-Schlüssel

GCAMGINWCAWZCQ-UHFFFAOYSA-N

Kanonische SMILES

CCOC1CC(C12CCCN(C2)C(=O)OC(C)(C)C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.